molecular formula C21H19NO7 B2395071 [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,3-dimethoxybenzoate CAS No. 1105244-61-8

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,3-dimethoxybenzoate

Cat. No.: B2395071
CAS No.: 1105244-61-8
M. Wt: 397.383
InChI Key: JWALYGSDURBABG-UHFFFAOYSA-N
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Description

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,3-dimethoxybenzoate: is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Scientific Research Applications

Chemistry: In synthetic chemistry, [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,3-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for the development of new pharmaceuticals.

Industry: In the industrial sector, the compound may be used in the development of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,3-dimethoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the benzoate ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,3-dimethoxybenzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic settings or as a research tool.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,3-dimethoxybenzoate lies in its combination of functional groups and structural features

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-24-17-5-3-4-15(20(17)25-2)21(23)28-12-14-11-18(29-22-14)13-6-7-16-19(10-13)27-9-8-26-16/h3-7,10-11H,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWALYGSDURBABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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